molecular formula C8H5BrFNO3 B12079169 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone

Cat. No.: B12079169
M. Wt: 262.03 g/mol
InChI Key: LDBFARRGBDBBQL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone. One common method includes the following steps:

    Starting Material: 1-(2-fluoro-3-nitrophenyl)ethanone.

    Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to introduce the bromine atom at the alpha position of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-amino-1-(2-fluoro-3-nitrophenyl)ethanone.

    Oxidation: Formation of 2-bromo-1-(2-fluoro-3-nitrophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Utilized in the study of enzyme mechanisms and inhibition.

    Industrial Applications: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone exerts its effects depends on the specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The presence of the bromine, fluorine, and nitro groups can enhance its binding affinity and specificity for the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
  • 2-Bromo-1-(2-chloro-3-nitrophenyl)ethanone
  • 2-Bromo-1-(2-fluoro-3-methylphenyl)ethanone

Uniqueness

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the phenyl ring. This unique structure can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2

InChI Key

LDBFARRGBDBBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)CBr

Origin of Product

United States

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